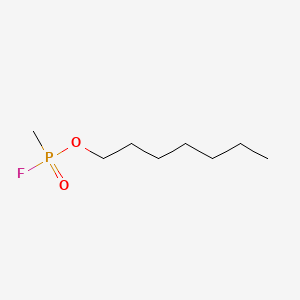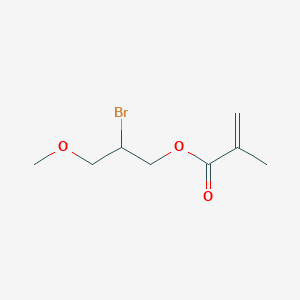
2-Propenoic acid, 2-methyl-, 2-bromo-3-methoxypropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-, 2-bromo-3-methoxypropyl ester is an organic compound with the molecular formula C7H11BrO3. This compound is a derivative of 2-propenoic acid, featuring a bromine atom and a methoxy group attached to the propyl ester. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-bromo-3-methoxypropyl ester typically involves the esterification of 2-propenoic acid with 2-bromo-3-methoxypropanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Industrial processes may also incorporate advanced purification techniques such as chromatography to achieve high-purity compounds.
化学反応の分析
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-bromo-3-methoxypropyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Polymerization: The compound can undergo polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are used under mild to moderate conditions.
Addition Reactions: Halogens like bromine or chlorine, hydrogen gas with a catalyst, or other electrophiles are used under controlled conditions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include 2-propenoic acid derivatives with different substituents replacing the bromine atom.
Addition Reactions: Products include halogenated or hydrogenated derivatives of 2-propenoic acid.
Polymerization: Products include polymers with varying chain lengths and properties depending on the reaction conditions.
科学的研究の応用
2-Propenoic acid, 2-methyl-, 2-bromo-3-methoxypropyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
作用機序
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-bromo-3-methoxypropyl ester involves its reactivity due to the presence of the bromine atom and the double bond in the propenoic acid moiety. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactive sites enable the compound to interact with various molecular targets and pathways, leading to the formation of different products.
類似化合物との比較
Similar Compounds
2-Propenoic acid, 3-bromo-, methyl ester: Similar structure but with a different ester group.
2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester: Contains a trimethoxysilyl group instead of a bromine atom.
Propanoic acid, 2-bromo-, methyl ester: Similar structure but with a propanoic acid backbone.
Uniqueness
2-Propenoic acid, 2-methyl-, 2-bromo-3-methoxypropyl ester is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and properties. This combination of functional groups makes it a versatile compound for various chemical reactions and applications in research and industry.
特性
CAS番号 |
195067-47-1 |
|---|---|
分子式 |
C8H13BrO3 |
分子量 |
237.09 g/mol |
IUPAC名 |
(2-bromo-3-methoxypropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H13BrO3/c1-6(2)8(10)12-5-7(9)4-11-3/h7H,1,4-5H2,2-3H3 |
InChIキー |
INRBZKSHLVDXSV-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCC(COC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



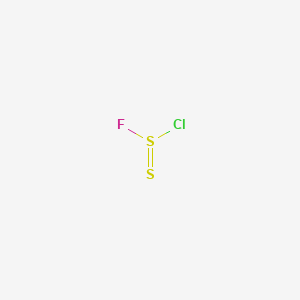
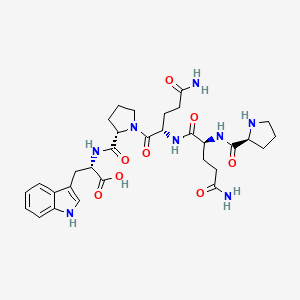
![4-[(E)-(4-bromophenyl)diazenyl]morpholine](/img/structure/B12567447.png)
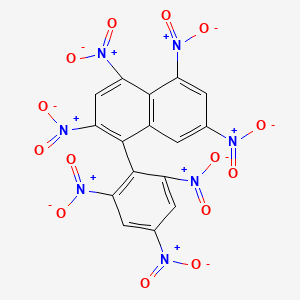
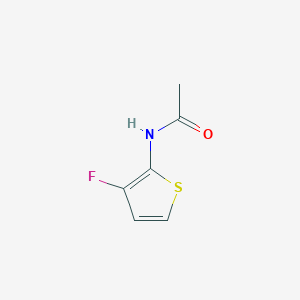

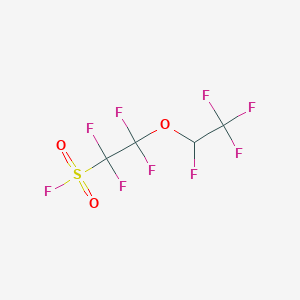
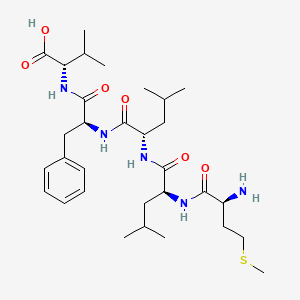
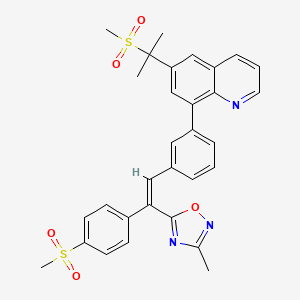
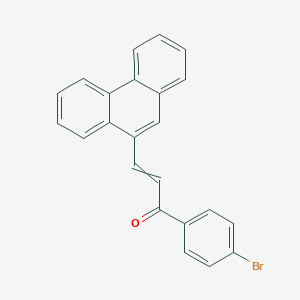
![1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone](/img/structure/B12567509.png)
